beta-Casomorphin 11

Descripción general

Descripción

Beta-Casomorphins (BCMs) are opioid peptides that bind μ-receptors and vary in number and sequence of amino acids . BCM-7 is the most abundant with prolonged effect while BCM-5 is the most active among BCM peptides . These peptides have tyrosine at the N-terminal and another aromatic amino acid residue (Phe or Tyr) at the third or fourth position .

Synthesis Analysis

BCMs are released from casein milk proteins . Among casomorphins, BCMs are the most abundant group of exorphins released from the β-casein of human and bovine milk . Casomorphins differ from each other on the source of milk (bovine/human) and the number and sequence of amino acids . The A1/A2 milk hypothesis establishes that BCM-7 is released from only A1 milk of bovines due to the presence of histidine at position 67 of the β-casein .Molecular Structure Analysis

BCMs are peptides derived from β-casein protein of cow milk . For two ligand molecules like morphine and BCM to bind the same receptors, the two molecules must not only resemble in the steric, but should have similar electronic properties . In other words, the two compounds must have similar conformations that are thermodynamically stable and have the ability to manifest the same biological interaction with the same receptor that may be structurally unknown .Chemical Reactions Analysis

The release of BCMs has been detected in raw cow milk (BCM-7), pasteurized milk (BCM-4), and fermented milks (BCM containing peptide sequences) . The presence of BCM-9, BCM-7, and BCM-3 has been depicted from cheese samples . BCM-5 and BCM-7 were detected in hydrolyzed infant formulas .Aplicaciones Científicas De Investigación

Neuromediated Actions : Beta-casomorphin analogs have been shown to impact ion transport in rabbit ileum, suggesting neuromediated effects (Tomé et al., 1988).

Gastrointestinal and Brain Functions : These peptides can affect gastrointestinal and brain functions, opioid receptor development, and elicit behavioral effects (Iwan et al., 2008).

Diabetes Management : Beta-casomorphin-7 has shown potential in protecting rats from hyperglycemia and oxidative stress in diabetic conditions (yin et al., 2010).

Thyroid Function : It also appears to influence thyroid function by inhibiting thyrotropin secretion in rats, an effect that is modified by dopaminergic systems (Mitsuma et al., 2009).

Infant Development : The presence of beta-casomorphins in mother's milk has been correlated with serum DPPIV activity in infants, particularly those with atopic dermatitis syndromes (Jarmołowska et al., 2007).

Gastric Mucosa Gene Expression : Intra-gastric administration of beta-casomorphin-7 in rats influences the expression of somatostatin and gastrin genes in gastric mucosa (Zong et al., 2007).

Sleep Patterns in Neonates : Beta-casomorphin(1-7) at certain doses has been found to significantly alter sleep patterns in neonatal rats (Taira et al., 1990).

Opioid Effects in Newborns : Beta-casomorphins naturally occurring in human breast milk have opioid effects in newborns (Enjapoori et al., 2019).

Lipid Metabolism in Poultry : Beta-casomorphins can modulate the expression of lipid metabolism genes in broiler chickens, impacting fat deposition (Chang et al., 2019).

DNA Synthesis in Newborn Rats : Beta-casomorphin-7 activates proliferative processes in various tissues of newborn rats (Maslennikova et al., 2008).

Infant Feeding and Development : Higher levels of human beta-casomorphin-7 in breast-fed infants have been associated with their psychomotor development and muscle tone (Kost et al., 2009).

Mecanismo De Acción

BCMs demonstrate both protective and adverse effects through in vivo and in vitro trials . These peptides are significant in physiology, metabolism, immunomodulation, and inflammation . They increase the induction of the inflammatory response in mice gut through increased expression of inflammatory markers .

Direcciones Futuras

There is a growing discussion of whether the consumption of the β-casein A1 variant has an influence on human health . More studies addressing this research question in animal models are needed to provide essential information to inform research gaps . Results from future studies could eventually complement research for humans, particularly when the body of evidence remains uncertain as is the case in the A1- and A2 milk debate .

Propiedades

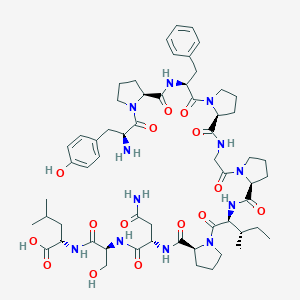

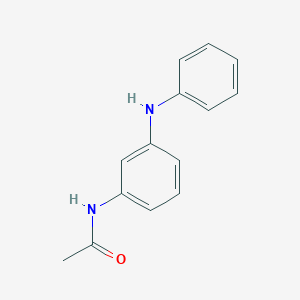

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H84N12O15/c1-5-34(4)49(58(84)71-26-12-18-46(71)53(79)63-39(30-47(61)74)50(76)66-42(32-72)51(77)65-41(59(85)86)27-33(2)3)67-55(81)44-16-9-23-68(44)48(75)31-62-52(78)43-15-10-25-70(43)57(83)40(29-35-13-7-6-8-14-35)64-54(80)45-17-11-24-69(45)56(82)38(60)28-36-19-21-37(73)22-20-36/h6-8,13-14,19-22,33-34,38-46,49,72-73H,5,9-12,15-18,23-32,60H2,1-4H3,(H2,61,74)(H,62,78)(H,63,79)(H,64,80)(H,65,77)(H,66,76)(H,67,81)(H,85,86)/t34-,38-,39-,40-,41-,42-,43-,44-,45-,46-,49-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGPVSBODEPGJNA-XPPITOOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C2CCCN2C(=O)CNC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC6=CC=C(C=C6)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H84N12O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50143996 | |

| Record name | beta-Casomorphin 11 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1201.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101554-61-4 | |

| Record name | beta-Casomorphin 11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101554614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Casomorphin 11 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B18500.png)

![3-Methyl-1,2,4-triazolo[3,4-A]phthalazine](/img/structure/B18503.png)